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Compound of Interest

Compound Name: Stevia Powder

Cat. No.: B15541331 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of stevia powder in
food science research. This document includes detailed information on the physicochemical

properties, analytical methodologies for quantification, and sensory evaluation of stevia-derived

sweeteners. Experimental protocols and data are presented to assist in the formulation and

analysis of food products containing stevia.

Physicochemical Properties of Stevia Powder
Stevia extracts are composed of various steviol glycosides, with stevioside and rebaudioside A

being the most abundant. The ratio of these glycosides significantly influences the sweetness

profile and off-tastes.[1][2] Rebaudioside A is known for a cleaner, more sugar-like taste with

less bitterness compared to stevioside.[3][4] Commercial stevia extracts can vary widely in their

composition.[5]

Stevia powder exhibits high stability under various processing conditions, making it a versatile

ingredient in a wide range of food products.[3][6]

Table 1: Physicochemical Properties of Steviol Glycosides
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Property Description References

Sweetness Intensity

30 to 320 times sweeter than

sucrose, depending on the

specific glycoside and

concentration. Rebaudioside A

is approximately 240 times

sweeter and stevioside about

140 times sweeter than

sucrose.

[1]

Heat Stability

Stable up to 120°C.[7][8]

Forced decomposition may

occur at temperatures

exceeding 140°C.[7][8]

[7][8]

pH Stability

Stable in a pH range of 2-10

under thermal treatment up to

80°C.[8] Significant

degradation can occur under

strong acidic conditions (pH 1).

[8]

[8]

Maillard Reaction

Does not participate in Maillard

browning reactions, which can

affect the color and flavor

development in baked goods.

[3]

Fermentability

Non-fermentable by yeast and

bacteria, which can enhance

the microbiological stability of

food products.

[3][6]

Analytical Protocols for Steviol Glycosides
The accurate quantification of steviol glycosides in food matrices is crucial for quality control

and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the most

common analytical technique employed.
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The extraction method varies depending on the complexity of the food matrix.

A. Non-Dairy Foods (e.g., Carbonated Water, Jam, Chewing Gum)[9][10]

Weigh 2g of the homogenized sample into a 15 mL centrifuge tube.

Add 3 mL of water and mix using a vortex mixer.

For jam and chewing gum, place the sample in an ultrasonic bath for 15 minutes at 30°C.

Centrifuge the mixture at 8000g for 15 minutes at 20°C.

Collect the supernatant.

Repeat the extraction twice with 3 mL of water.

Pool the supernatants and centrifuge at 10,000g for 5 minutes at 20°C.

Filter the final supernatant through a 0.25 µm syringe filter prior to HPLC analysis.

B. Dairy Products (e.g., Flavored Milk, Yogurt)[9][10]

Take 2 mL of the liquid sample in a 15 mL centrifuge tube.

Add 1.5 mL of distilled water and mix using a vortex mixer.

Incubate the mixture at 60°C for 10 minutes and then cool to room temperature.

Sequentially add 0.25 mL of Carrez I solution (500 mM aqueous potassium ferrocyanide)

and 0.25 mL of Carrez II solution (500 mM aqueous zinc acetate), mixing after each addition.

Add 1 mL of acetonitrile and mix.

Let the mixture stand for 1 hour at room temperature.

Centrifuge at 10,000g for 8 minutes at 20°C.

Collect the supernatant and filter through a 0.25 µm syringe filter prior to HPLC analysis.
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This protocol is based on a widely used method for the separation and quantification of the two

major steviol glycosides.[9][10]

Table 2: HPLC Parameters for Steviol Glycoside Analysis

Parameter Specification

Column C18 (4.6 x 250 mm, 5 µm particle size)

Mobile Phase

Isocratic mixture of acetonitrile and 10 mM

sodium phosphate buffer (pH 2.6) in a 32:68

(v/v) ratio

Flow Rate 1.0 mL/min

Column Temperature 40°C

Injection Volume 20 µL

Detector UV at 210 nm

Table 3: Limits of Detection (LOD) and Quantification (LOQ) in Food Matrices (mg/kg)[9]

Analyte Food Matrix LOD LOQ

Rebaudioside A Various 1.057 - 1.834 3.525 - 6.114

Stevioside Various 1.679 - 2.912 5.596 - 9.707

Experimental Workflow for Stevia Analysis in Food
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Email: info@benchchem.com
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